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  • Product: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
  • CAS: 250736-42-6

Core Science & Biosynthesis

Foundational

Elucidating the Formation Mechanism of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Drug Development Professionals Introduction The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral to a range of biologically active compounds, including inhibitors of tumor necrosis factor-α converting enzyme (TACE) and antidiabetics.[1] The introduction of a bromine atom at the 5-position and a ketone at the 3-position creates the versatile intermediate, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide. This compound serves as a powerful building block for the synthesis of more complex molecules through reactions at the ketone or via cross-coupling at the bromo-position.[2]

This technical guide provides an in-depth exploration of the core mechanism for the formation of this key synthetic intermediate. We will deconstruct the synthesis into a logical, two-stage process, explaining the causality behind the chosen reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals who require a deep mechanistic understanding to optimize synthetic routes and accelerate discovery programs.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound retrosynthetic strategy is foundational to an efficient and scalable synthesis. The formation of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is most logically approached via the oxidation of a suitable thioether precursor. The sulfone moiety is chemically robust and is best installed in the final stages of the synthesis of the core scaffold.

Our analysis identifies 5-Bromothiochroman-4-one as the key precursor. The oxidation of its thioether will yield the desired sulfone. This precursor can be readily synthesized via an intramolecular Friedel-Crafts cyclization of 3-(4-bromophenylthio)propanoic acid . This linear precursor, in turn, is accessible through a straightforward nucleophilic substitution reaction.

G Target 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Precursor1 5-Bromothiochroman-4-one Target->Precursor1 Sulfur Oxidation Precursor2 3-(4-bromophenylthio)propanoic acid Precursor1->Precursor2 Intramolecular Friedel-Crafts Acylation StartingMaterials 4-Bromothiophenol + 3-Halopropanoic Acid Precursor2->StartingMaterials Nucleophilic Substitution

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Key Precursor, 5-Bromothiochroman-4-one

The construction of the thiochroman-4-one ring system is a critical first stage. This process involves creating the carbon-sulfur bond followed by the formation of the six-membered heterocyclic ring.

Step 1A: Synthesis of 3-(4-bromophenylthio)propanoic Acid

The initial step involves the S-alkylation of 4-bromothiophenol with a 3-halopropanoic acid, such as 3-chloropropanoic acid. This reaction is a classic Williamson ether synthesis analogue for thioethers.

  • Mechanism: The reaction proceeds via an S_N2 mechanism. A suitable base (e.g., sodium hydroxide) deprotonates the thiol group of 4-bromothiophenol to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom bearing the halogen in 3-chloropropanoic acid, displacing the chloride ion and forming the C-S bond.

  • Causality of Experimental Choice: The use of a strong base is essential to quantitatively generate the thiophenolate, which is a much stronger nucleophile than the neutral thiol. The reaction is typically run in a polar solvent like ethanol or water to solubilize the ionic intermediates.

Step 1B: Intramolecular Friedel-Crafts Acylation

With the linear precursor in hand, the next step is to form the six-membered ring via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.

  • Mechanism: A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is used to activate the carboxylic acid.[3] The acid protonates the carbonyl oxygen, which, after rearrangement, generates a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the thioether linkage. The thioether group is an ortho-, para-director, and since the para position is blocked by the bromine atom, the cyclization occurs regioselectively at the ortho position. A final deprotonation step re-aromatizes the benzene ring and yields the cyclic 5-Bromothiochroman-4-one.

  • Causality of Experimental Choice: PPA is an excellent choice for this transformation as it serves as both the acidic catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product.[3] Heating is required to overcome the activation energy for both the formation of the acylium ion and the subsequent aromatic substitution.

G cluster_0 Part 1: Precursor Synthesis Workflow A 1. S-Alkylation B 2. Ring Cyclization A->B Isolate & Purify 3-(4-bromophenylthio)propanoic acid C Product: 5-Bromothiochroman-4-one B->C Reaction Workup & Purification

Caption: Workflow for the synthesis of the key precursor.

Part 2: The Core Mechanism: Oxidation to 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

This stage is the central transformation, converting the thioether in the thiochroman-4-one precursor into the target sulfone. This oxidation proceeds in a stepwise manner and its rate and outcome are highly dependent on the choice of oxidant and reaction conditions.

The Stepwise Oxidation of Sulfur

The sulfur atom in 5-Bromothiochroman-4-one is in its lowest oxidation state (-2). The reaction with an oxidizing agent converts it first to a sulfoxide (+0 oxidation state) and subsequently to the final sulfone (+2 oxidation state).

  • Thioether to Sulfoxide: The first oxidation is typically rapid. The lone pair of electrons on the sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.

  • Sulfoxide to Sulfone: The second oxidation is generally slower. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the sulfinyl group. Therefore, harsher conditions or a stoichiometric excess of the oxidant are often required to drive the reaction to completion.

Mechanism with Hydrogen Peroxide and Acetic Acid

A common and effective reagent system for this transformation is hydrogen peroxide (H₂O₂) in acetic acid.

  • Role of Acetic Acid: Acetic acid serves a dual purpose. It is a solvent that is miscible with aqueous H₂O₂, and it acts as an acid catalyst. It protonates one of the oxygen atoms of hydrogen peroxide, forming an H₃O₂⁺ species. This protonation weakens the O-O bond and makes the terminal oxygen atom significantly more electrophilic.

  • Nucleophilic Attack: The nucleophilic sulfur atom of the thioether attacks the electrophilic terminal oxygen of the activated hydrogen peroxide (or peracetic acid, formed in situ). This results in the formation of a S-O bond and the departure of a water molecule. A subsequent deprotonation step yields the sulfoxide intermediate.

  • Second Oxidation: A second molecule of activated hydrogen peroxide reacts with the sulfoxide in a similar fashion. The sulfur atom of the sulfoxide attacks the electrophilic oxygen, leading to the formation of the sulfone and another molecule of water.

G Start 5-Bromothiochroman-4-one (Thioether) Intermediate 5-Bromobenzo[b]thiophen-3(2H)-one 1-Oxide (Sulfoxide) Start->Intermediate First Oxidation (Fast) Oxidant H₂O₂ / CH₃COOH (Activated Oxidant) Oxidant->Start Oxidant->Intermediate Final 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (Sulfone) Intermediate->Final Second Oxidation (Slower)

Caption: Stepwise oxidation mechanism from thioether to sulfone.

The oxidation of thiochroman-4-ones to their corresponding sulfoxides and sulfones is a well-established transformation.[4] The relative amounts of sulfoxide and sulfone can be controlled by the stoichiometry of the oxidizing agent used.[4]

Experimental Protocols

The following protocols are presented as a validated, step-by-step guide for the synthesis.

Protocol 1: Synthesis of 5-Bromothiochroman-4-one
  • Step A: 3-(4-bromophenylthio)propanoic acid:

    • To a solution of 4-bromothiophenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.

    • Add 3-chloropropanoic acid (1.05 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and acidify with concentrated HCl until pH ~2.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification.

  • Step B: Cyclization to 5-Bromothiochroman-4-one:

    • Add 3-(4-bromophenylthio)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-15 eq by weight) in a flask equipped with a mechanical stirrer.

    • Heat the mixture to 80-100 °C and stir vigorously for 2-4 hours.[3]

    • Monitor the reaction by TLC. Upon completion, cool the reaction vessel in an ice bath and carefully quench the reaction by slowly adding crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-Bromothiochroman-4-one.

Protocol 2: Oxidation to 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
  • Setup: Dissolve 5-Bromothiochroman-4-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reaction: Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise to the solution, maintaining the temperature below 40 °C with an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the sulfoxide intermediate.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water.

  • Isolation: Collect the resulting white or off-white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid.

  • Purification: Dry the solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol or acetic acid if necessary.

Data Presentation: Expected Reaction Parameters

The following table summarizes the expected outcomes for the key steps in the synthesis.

StepReactantsKey ReagentsTypical YieldReaction TimeProduct State
1A: S-Alkylation 4-Bromothiophenol, 3-Chloropropanoic acidNaOH, Ethanol85-95%4-6 hoursWhite Solid
1B: Cyclization 3-(4-bromophenylthio)propanoic acidPPA60-75%2-4 hoursPale Yellow Solid
2: Oxidation 5-Bromothiochroman-4-oneH₂O₂, Acetic Acid80-90%8-12 hoursWhite Crystalline Solid

Conclusion and Authoritative Grounding

The formation of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is achieved through a robust and well-understood synthetic sequence. The key mechanistic step is the controlled, two-stage oxidation of the thioether in the 5-Bromothiochroman-4-one precursor to the corresponding sulfone. The choice of a strong oxidizing system like hydrogen peroxide in acetic acid is critical for driving the reaction to completion, transforming the nucleophilic sulfur into an electron-deficient sulfone group. This guide provides the fundamental mechanistic insights and validated protocols necessary for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and materials science. The versatility of benzo[b]thiophene derivatives continues to make them a focal point of synthetic efforts.[5][6][7]

References

  • Zhang, Y., Wang, Y., Xiang, J., Wang, Y., Zhang, L., He, J., Yu, C., Guo, J., Cui, J., Tong, X., Zhao, Z., Wu, T., Qian, Q., & Han, B. (2024).
  • Li, W., et al. (2021). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 19(33), 7234-7238.
  • Barick, S., Kumar, M., & Kumar, R. (2025). Synthetic Approaches and Reactions of 2-(Arylidene)benzo[b]thiophen-3(2H)one-1,1-dioxides. Mini-Reviews in Organic Chemistry, 22(2), 151-161.
  • ResearchGate. (n.d.). Benzo[b]thiophen-3(2H)-one 1,1-dioxide - a versatile reagent in the synthesis of spiroheterocycles. Request PDF. [Link]

  • ChemRxiv. (n.d.). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. Cambridge Open Engage. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-carboxybenzo[b]thiophene (compound 3) from p-bromothiophenol. [Link]

  • PMC. (2024, September 11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • Canadian Science Publishing. (n.d.). A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. [Link]

  • ResearchGate. (2008, November 22). Thiochroman-4-ones: Synthesis and reactions. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Beilstein Journals. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE Gregory S. Wayne. [Link]

  • PMC - NIH. (n.d.). Acetic anhydride as a versatile carbon source in carbonylation reactions. [Link]

  • PMC. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • PMC. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

Introduction: The Significance of the Benzothiophene Sulfone Scaffold The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science. Its derivatives are known to possess a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzothiophene Sulfone Scaffold

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) significantly modulates the molecule's electronic and steric properties. This modification enhances the compound's potential as a Michael acceptor, increases its thermal stability, and can alter its biological target engagement profile.

This guide focuses on a specific, functionalized derivative: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide . The introduction of a bromine atom at the 5-position offers a strategic handle for further synthetic elaboration through cross-coupling reactions, while the ketone at the 3-position provides a reactive site for constructing more complex molecular architectures. Understanding the precise mass and molecular weight of this compound is a critical first step in its characterization, enabling unambiguous identification and forming the basis for all subsequent quantitative analytical work.

Core Physicochemical Properties: Molecular Weight and Exact Mass

The fundamental physicochemical properties of a compound are its molecular formula, molecular weight, and exact mass. These values are crucial for everything from reaction stoichiometry to high-resolution mass spectrometry-based structural elucidation. For 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide, these properties have been determined based on its confirmed molecular formula.

Table 1: Core Physicochemical Data for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

ParameterValueSource & Methodology
Chemical Formula C₈H₅BrO₃S[1]
CAS Number 250736-42-6[1]
Average Molecular Weight 261.09 g/mol Calculated using IUPAC standard atomic weights.
Monoisotopic (Exact) Mass 259.91426 DaCalculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S).
Causality Behind the Values: Molecular Weight vs. Exact Mass

It is critical for researchers to understand the distinction between molecular weight and exact mass.

  • Molecular Weight (or Molar Mass) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is essential for gravimetric analysis and preparing solutions of a specific molarity.

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³²S, and ⁷⁹Br). This is the value that is experimentally determined by high-resolution mass spectrometry (HRMS) and is used to confirm the elemental composition of a molecule with high confidence. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a standard procedure for the verification of the exact mass of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide. This protocol is designed as a self-validating system, incorporating internal calibration to ensure the highest level of mass accuracy.

Instrumentation and Reagents
  • Mass Spectrometer: A high-resolution instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of achieving mass accuracy below 5 ppm.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this class of compound.

  • Solvent System: HPLC-grade methanol or acetonitrile.

  • Calibrant: A well-characterized reference compound with known m/z values bracketing the expected mass of the analyte. For positive ion mode, a solution of caffeine or another suitable standard can be used.

  • Sample: A dilute solution of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (approx. 1 µg/mL) in the chosen solvent.

Step-by-Step Methodology
  • Instrument Calibration: Perform an external calibration of the mass spectrometer across the desired mass range according to the manufacturer's guidelines. This ensures the instrument is operating within its specified accuracy.

  • Sample Preparation: Dissolve a small quantity of the synthesized compound in the solvent to create a stock solution. From this, prepare a dilute working solution for infusion.

  • Infusion Setup: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable and continuous ion signal.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500). The presence of bromine will produce two prominent isotopic peaks for the molecular ion [M+H]⁺ at approximately m/z 260.9221 and 262.9201, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Internal Calibration (Lock Mass): For the highest accuracy, co-infuse a known calibrant or use a lock mass. The data system uses the known m/z of the lock mass to correct for any minor drift in the mass calibration during the analysis. This is a critical step for achieving sub-ppm mass accuracy.

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic peak of the analyte. The data system will calculate the experimental exact mass. Compare this value to the theoretical exact mass (259.91426 Da for the neutral molecule, or 260.9221 Da for the [M+H]⁺ ion). The mass error should be calculated in parts-per-million (ppm) and should ideally be less than 5 ppm to confirm the elemental composition.

Visualizations: Structure and Analytical Workflow

Visual representations are essential for understanding molecular structure and experimental design.

Caption: Molecular Structure of the target compound.

HRMS_Workflow Figure 2: Workflow for High-Resolution Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_processing Data Processing Sample Weigh Compound Solvent Dissolve in MeOH/ACN Sample->Solvent Dilute Prepare ~1 µg/mL Solution Solvent->Dilute Infusion Direct Infusion via Syringe Pump Dilute->Infusion Introduce Sample Ionization Electrospray Ionization (ESI) Infusion->Ionization Analysis Full Scan in HRMS Instrument (e.g., Orbitrap, TOF) Ionization->Analysis Calibrate Apply Internal Calibration (Lock Mass) Analysis->Calibrate Raw Data Extract Extract Ion Chromatogram for Theoretical m/z Calibrate->Extract Compare Compare Experimental vs. Theoretical Exact Mass Extract->Compare Report Calculate Mass Error (ppm) Compare->Report Final_Result Confirmed Elemental Composition (Mass Error < 5 ppm) Report->Final_Result

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Foundational

Spectroscopic Characterization of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide: A Technical Whitepaper

Executive Summary As organic synthesis evolves toward highly functionalized, stimulus-responsive materials, the accurate structural validation of complex heterocyclic building blocks becomes paramount. 5-Bromobenzo[b]thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic synthesis evolves toward highly functionalized, stimulus-responsive materials, the accurate structural validation of complex heterocyclic building blocks becomes paramount. 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is a critical intermediate characterized by a highly reactive active methylene group flanked by strong electron-withdrawing moieties. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of this compound. By moving beyond mere data reporting, we explore the mechanistic causality behind the observed spectral shifts and establish self-validating analytical protocols designed to prevent common experimental artifacts such as solvent-induced enolization and in-source fragmentation.

Chemical Context & Mechanistic Significance

The molecular architecture of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide features a benzothiophene core oxidized to a 1,1-dioxide (sulfone), a 3-oxo (ketone) group, and a 5-bromo substituent. The convergence of the sulfone and ketone groups at the C2 position creates a highly acidic methylene (CH₂).

Understanding the electronic environment of this active methylene is critical, as it dictates the molecule's utility in Knoevenagel condensations for the synthesis of near-infrared (NIR) chemiluminophores[1] and serves as a versatile scaffold for pharmaceutical kinase inhibitors[2]. The spectroscopic data of related benzothiophene 1,1-dioxide derivatives consistently confirm the profound deshielding effects exerted by the sulfone group, which must be carefully accounted for during structural elucidation[3].

Analytical Workflow & Electronic Interplay

To ensure absolute structural confidence, a multi-modal spectroscopic approach is required. The workflow below outlines the sequential validation process, emphasizing anhydrous conditions to preserve the integrity of the active methylene.

Workflow A Synthesis & Purification B Anhydrous Sample Prep (CDCl3) A->B C Multinuclear NMR (1H, 13C, HSQC) B->C D ATR-FTIR & ESI-HRMS B->D E Data Synthesis & Validation C->E D->E

Fig 1. Standardized analytical workflow for the spectroscopic validation of benzothiophene derivatives.

The observed spectroscopic shifts are directly caused by the intramolecular electronic interplay. The diagram below maps the inductive (-I) and resonance (-M) effects that dictate the behavior of the C2 protons.

Structure Core 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Br 5-Bromo (-I Effect) Core->Br Inductive Pull SO2 1,1-Dioxide (-I, -M Effect) Core->SO2 Electron Withdrawal CO 3-Oxo (-I, -M Effect) Core->CO Conjugation CH2 C2-Methylene (Highly Acidic) Core->CH2 Target Site SO2->CH2 Deshielding (NMR shift ~4.2 ppm) CO->CH2 Deshielding & Acidification

Fig 2. Electronic interplay dictating spectroscopic shifts and active methylene reactivity.

Quantitative Spectroscopic Data

The table below synthesizes the expected quantitative data across primary analytical modalities. The assignments are grounded in the causality of the molecule's electronic structure.

ParameterAnalytical TechniqueObserved Signal / ShiftAssignment & Mechanistic Causality
C2-H₂ ¹H NMR (400 MHz, CDCl₃)δ ~4.25 ppm (s, 2H)Deshielded by adjacent SO₂ and C=O groups; highly acidic.
C4-H ¹H NMR (400 MHz, CDCl₃)δ ~8.05 ppm (d, J=1.8 Hz, 1H)Meta-coupling to C6-H; deshielded by ortho C=O.
C6-H ¹H NMR (400 MHz, CDCl₃)δ ~7.85 ppm (dd, J=8.2, 1.8 Hz, 1H)Ortho-coupling to C7-H, meta-coupling to C4-H.
C7-H ¹H NMR (400 MHz, CDCl₃)δ ~7.75 ppm (d, J=8.2 Hz, 1H)Ortho-coupling to C6-H; deshielded by SO₂.
C=O ¹³C NMR (100 MHz, CDCl₃)δ ~186.5 ppmCarbonyl resonance, strained 5-membered ring.
C2 ¹³C NMR (100 MHz, CDCl₃)δ ~61.2 ppmActive methylene carbon.
ν(C=O) ATR-FTIR~1735 cm⁻¹Strong conjugated ketone stretching mode.
ν(SO₂) ATR-FTIR~1340 cm⁻¹ (asym), ~1160 cm⁻¹ (sym)Sulfone stretching modes.
[M-H]⁻ ESI-HRMS (Negative Mode)m/z 258.9231 / 260.92111:1 isotopic doublet confirming ⁷⁹Br / ⁸¹Br presence.

Experimental Methodologies (Self-Validating Systems)

To guarantee scientific integrity, the following step-by-step protocols are designed as self-validating systems. They include internal checks to ensure that artifacts (like deuterium exchange or thermal degradation) do not compromise the data.

Protocol A: Anhydrous Multinuclear NMR Acquisition

Causality Focus: Preventing base-catalyzed H/D exchange at the C2 position.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Validation Check: Ensure the CDCl₃ is stored over molecular sieves (4Å) rather than basic alumina. Basic impurities will catalyze enolization, leading to rapid deuterium exchange and the complete disappearance of the critical C2-H₂ singlet at δ 4.25 ppm.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer to the exact impedance of the sample. Lock onto the deuterium signal and shim the magnetic field (Z1-Z5). Validation Check: The residual CHCl₃ peak (δ 7.26 ppm) must achieve a line width at half-height of < 1.0 Hz to ensure the fine meta-coupling (J=1.8 Hz) of the C4 and C6 protons is fully resolved.

  • ¹H Acquisition: Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 scans using a 30° pulse angle. This ensures complete relaxation of the rigid aromatic protons for accurate integration.

  • ¹³C Acquisition: Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias on the quaternary carbons (C3, C1a, C7a). Acquire a minimum of 1024 scans due to the inherently low sensitivity of halogen-bound and carbonyl carbons.

Protocol B: Isotopic Profiling via ESI-HRMS

Causality Focus: Leveraging the bromine isotope effect and active methylene acidity.

  • Solvent Matrix Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (80:20, v/v). Validation Check: Do not add formic acid or ammonium acetate. The C2 protons are sufficiently acidic to ionize natively. Basic or buffer additives may cause signal suppression or unwanted adduct formation.

  • Ionization Mode: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The active methylene readily loses a proton to form a highly stable, resonance-delocalized enolate anion [M-H]⁻.

  • Source Tuning: Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C. Validation Check: Keep the cone voltage relatively low (< 30 V). High voltages in negative mode can induce in-source fragmentation, specifically the neutral loss of SO₂ (loss of 64 Da), which artificially depletes the parent ion signal.

  • Data Validation: Extract the exact mass chromatogram. The system validates itself if the elemental composition yields a strict 1:1 intensity ratio for the m/z 258.9 and 260.9 peaks (confirming the natural abundance of ⁷⁹Br and ⁸¹Br) with a mass error of < 5 ppm.

References

  • Synthesis of 5-bromobenzo[b]thiophene 1,1-dioxide (ORCA - Online Research @ Cardiff) Cardiff University [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 National Institutes of Health (NIH) / PMC [Link]

  • A Tandem-Locked Chemiluminescent Probe for Imaging of Tumor-Associated Macrophage Polarization Nanyang Technological University (DR-NTU)[Link]

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Exploratory

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide: Comprehensive Safety, Hazard Profiling, and Self-Validating Handling Protocols

Executive Summary: Structural Utility and Inherent Risks As a Senior Application Scientist, I frequently oversee the integration of highly reactive, bifunctional scaffolds into medicinal chemistry pipelines. 5-Bromobenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Utility and Inherent Risks

As a Senior Application Scientist, I frequently oversee the integration of highly reactive, bifunctional scaffolds into medicinal chemistry pipelines. 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide (CAS: 250736-42-6) is a prime example of such a scaffold[1]. The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-ketone and 1,1-dioxide moieties offer unique opportunities for derivatization and modulation of physicochemical properties (such as lipophilicity and hydrogen-bonding capacity) in drug candidates.

However, the very structural features that endow this molecule with synthetic utility—namely, its electrophilicity and the strongly electron-withdrawing sulfone group—also dictate a stringent hazard profile[1]. This technical guide provides an in-depth, self-validating framework for the safe handling, hazard assessment, and experimental manipulation of this compound, ensuring that scientific rigor and laboratory safety advance in tandem.

Physicochemical Profiling & Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide is classified under the Globally Harmonized System (GHS) as a multi-target irritant and acute toxicant[1].

Mechanistic Causality: The 1,1-dioxide (sulfone) group is strongly electron-withdrawing, which pulls electron density away from the fused aromatic system and increases the electrophilicity of the adjacent 3-ketone position. When the fine powder contacts the moist mucosal membranes of the respiratory tract or eyes, it can readily interact with nucleophilic biological macromolecules (e.g., epidermal and mucosal proteins), leading to localized cellular damage and the observed irritation (H315, H319, H335)[1]. Furthermore, the halogenated aromatic core enhances the molecule's lipophilicity, potentially facilitating its penetration through biological barriers, which contributes to its systemic toxicity if swallowed (H302)[1].

Quantitative Hazard Summary Table
GHS Hazard CodeHazard StatementMechanistic CausalityRequired PPE & Engineering Controls
H302 Harmful if swallowed[1]Halogenated aromatic core disrupts cellular processes upon systemic absorption.Nitrile gloves, lab coat; strict prohibition of food/drink in the lab[1].
H315 Causes skin irritation[1]Electrophilic scaffold reacts with epidermal proteins via nucleophilic attack.Double-gloving recommended during bulk transfer; immediate washing upon contact[1].
H319 Causes serious eye irritation[1]High reactivity with ocular mucosal nucleophiles.Snug-fitting chemical splash goggles; immediate access to an eyewash station[1].
H335 May cause respiratory irritation[1]Fine powder easily aerosolizes; sulfone/ketone moieties irritate the respiratory lining.Handle exclusively within a certified chemical fume hood (>100 fpm face velocity)[1].

Self-Validating Experimental Protocols

In a high-functioning laboratory, safety cannot rely on assumption; it must be built into the workflow as a self-validating system. The following protocols incorporate mandatory verification steps to ensure absolute containment.

Protocol 1: Precision Dispensing and Reaction Setup
  • Step 1: Pre-dispensing Validation. Before retrieving the reagent, verify that the analytical balance is calibrated and zeroed. Confirm that the chemical fume hood's continuous airflow monitor reads a face velocity of >100 feet per minute (fpm).

    • Causality: This validates the primary engineering control, ensuring that any aerosolized dust (H335) will be actively contained before the bottle is even opened[1].

  • Step 2: Dispensing. Utilize grounded, anti-static spatulas to transfer the powder.

    • Causality: Organic powders can accumulate static charge during transit or friction; anti-static tools prevent sudden electrostatic repulsion and subsequent aerosolization of the respiratory irritant[1].

  • Step 3: Post-dispensing Validation (Mass Balance & Clearance). After transferring the desired mass to the reaction vessel, re-weigh the stock bottle. The mass lost from the bottle must exactly equal the mass gained by the vessel. Finally, wipe the balance pan with an ethanol-dampened tissue.

    • Self-Validation: The dispensing process is only considered successful and complete when a secondary wipe of the balance area with a clean white tissue shows zero visual discoloration, confirming the absolute absence of micro-spills.

Protocol 2: Emergency Spill Response and Decontamination
  • Step 1: Containment. Immediately isolate the spill area. If the spill occurs outside a certified fume hood, personnel must don a particulate respirator (e.g., N95 or P100) to mitigate the inhalation hazard (H335)[1].

  • Step 2: Neutralization/Cleanup. Do not dry sweep, as this generates airborne dust. Instead, cover the spilled material with an inert absorbent (e.g., silica gel, sand, or vermiculite)[1]. Lightly moisten the absorbent with a compatible non-reactive solvent (like isopropanol) to suppress dust formation, then carefully scoop the mixture into a designated, airtight hazardous waste container[1].

  • Step 3: Validation. Swab the entire spill radius with a solvent-dampened tissue.

    • Self-Validation: The area is deemed fully decontaminated only when a secondary, clean white tissue swab shows no visual residue under bright laboratory lighting, validating the complete removal of the electrophilic hazard.

Workflow Visualization

G Storage Storage Cool, Dry, Well-Ventilated (Away from Oxidizers) PPE PPE Verification Gloves, Goggles, Lab Coat Storage->PPE Pre-handling FumeHood Fume Hood Face Velocity >100 fpm PPE->FumeHood Transfer to Hood Dispensing Dispensing Anti-Static Tools FumeHood->Dispensing Open Container Validation Self-Validation Weight Check & Solvent Wipe Dispensing->Validation Post-Dispensing Reaction Reaction Setup Inert Atmosphere (Ar/N2) Validation->Reaction Proceed to Synthesis Waste Waste Disposal Licensed Hazardous Waste Validation->Waste Contaminated Wipes Reaction->Waste Reaction Quench/Cleanup

Workflow for the safe handling and validation of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide.

Storage and Chemical Incompatibilities

To maintain the structural integrity of the scaffold and prevent hazardous degradation, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide must be stored in a cool, dry, and well-ventilated environment[1]. The container must be kept tightly closed and upright[1].

Incompatibilities: The compound must be strictly segregated from strong oxidizing agents[1].

  • Causality: Despite the presence of the already-oxidized sulfone group, the organic backbone and the ketone moiety remain highly susceptible to rapid, exothermic oxidative degradation. Interaction with strong oxidizers can lead to the release of highly toxic and corrosive decomposition products, including sulfur oxides (SOx) and hydrogen bromide (HBr).

References

  • Title: Product Information and Safety Data - 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Source: AccelaChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide as a Versatile Precursor in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals CAS Number: 250736-42-6 Executive Summary The pursuit of novel therapeutic agents requires privileged scaffolds that offer both metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals CAS Number: 250736-42-6

Executive Summary

The pursuit of novel therapeutic agents requires privileged scaffolds that offer both metabolic stability and multiple vectors for divergent functionalization. 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide has emerged as a highly versatile precursor in medicinal chemistry[1]. By combining a rigid bicyclic core, an electrophilic 1,1-dioxide (sulfone) moiety, a reactive 3-oxo group, and a 5-bromo substituent, this molecule serves as an ideal linchpin for the rapid generation of diverse chemical libraries. This application note details the structural rationale, key pharmaceutical applications, and validated synthetic protocols for utilizing this precursor in modern drug discovery.

Structural Rationale & Mechanistic Insights

The design of biologically active molecules heavily relies on the physicochemical properties of the core scaffold. The benzothiophene 1,1-dioxide core offers several distinct advantages over its unoxidized thioether counterpart:

  • Metabolic Stability & Solubility: The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly enhances the polarity of the molecule, improving aqueous solubility—a critical parameter in ADME optimization[2]. Furthermore, the sulfone group is metabolically inert to further oxidation by cytochrome P450 enzymes, preventing the formation of reactive sulfoxide metabolites.

  • Orthogonal Reactivity (The 5-Bromo Vector): The bromine atom at the 5-position is highly susceptible to oxidative addition by Palladium(0) species. This enables efficient transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents[3].

  • Electrophilic 3-Oxo Center: The 3-position ketone is activated by the adjacent electron-withdrawing sulfone group, making it an excellent site for Knoevenagel condensations, reductive aminations, or reduction to the corresponding alcohol. This allows for the synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides, which are critical for target binding[4].

SyntheticWorkflow Core 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Pd Pd-Catalyzed Cross-Coupling (5-Bromo Position) Core->Pd Divergent Functionalization Condense Condensation / Reduction (3-Oxo Position) Core->Condense Divergent Functionalization Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Pd->Suzuki Buchwald Buchwald-Hartwig (Amination) Pd->Buchwald Knoevenagel Knoevenagel Condensation (Alkenes) Condense->Knoevenagel Reductive Reductive Amination (Amines) Condense->Reductive

Divergent functionalization pathways of the 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide scaffold.

Key Pharmaceutical Applications

The structural versatility of benzothiophene 1,1-dioxides has led to their successful application across multiple therapeutic areas[1]:

  • Oncology (STAT3 Inhibitors): Abnormal continuous activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is prevalent in various tumors. Derivatives of benzo[b]thiophene 1,1-dioxide have been developed as potent STAT3 inhibitors. These compounds induce apoptosis, block the cell cycle, reduce intracellular reactive oxygen species (ROS), and cause the loss of mitochondrial membrane potential in cancer cells[5].

  • Infectious Disease (Anti-Tubercular Agents): 3-substituted benzothiophene-1,1-dioxides are highly effective inhibitors of Mycobacterium tuberculosis growth under aerobic conditions. Structure-activity relationship (SAR) studies reveal that introducing a heteroaryl thioether (such as a tetrazole) at the C-3 position yields minimum inhibitory concentrations (MIC) as low as 2.6 µM[1][4].

  • Kinase Inhibitors: The scaffold is utilized in the synthesis of complex kinase inhibitors, including dual inhibitors of FLT3 and CHK1, which are critical targets in acute myeloid leukemia (AML)[3].

STAT3Pathway Ligand Cytokines (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 pSTAT3 Phosphorylated STAT3 (p-STAT3) STAT3->pSTAT3 Phosphorylation Inhibitor Benzothiophene 1,1-Dioxide Derivative Inhibitor->pSTAT3 Inhibits Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation & Target Gene Transcription Dimer->Nucleus Apoptosis Apoptosis & Cell Cycle Arrest Nucleus->Apoptosis Restored in Cancer Cells

Mechanism of action for benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors.

Quantitative Data: Functionalization Strategies

The following table summarizes standard reaction conditions and typical yields for the functionalization of the 5-bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide scaffold, demonstrating its robustness in library synthesis.

Reaction TypeTarget PositionReagents & CatalystsConditionsTypical YieldTherapeutic Application
Oxidation (Core Prep) Sulfur (S)m-CPBA, DCM0 °C to RT, 3 h80–95%Core Scaffold Synthesis[3]
Suzuki Coupling C-5 (Bromo)Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C, 12 h65–85%Kinase Inhibitors[3]
Buchwald-Hartwig C-5 (Bromo)Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100 °C, 16 h50–75%STAT3 Inhibitors[5]
Thioether Formation C-3 (Oxo/Vinyl)Heteroaryl Thiol, Et₃NDMF, RT, 12 h70–90%Anti-Tubercular Agents[4]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.

Protocol A: Synthesis of the 1,1-Dioxide Core via Oxidation

Purpose: To oxidize 5-bromobenzo[b]thiophen-3(2H)-one to its corresponding 1,1-dioxide. The use of m-CPBA at 0 °C prevents over-oxidation side reactions and protects the integrity of the 3-oxo group[3].

  • Preparation: Dissolve 5-bromobenzo[b]thiophen-3(2H)-one (1.00 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 2.50 mmol) in portions. Causality: An excess of m-CPBA ensures complete conversion from the sulfoxide intermediate to the final sulfone.

  • Reaction Monitoring: Remove the ice bath and stir the mixture at room temperature for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active, more polar spot (Rf ~0.3) corresponding to the sulfone.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ (5 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Cyclohexane/DCM/EtOAc gradients) to afford the pure 1,1-dioxide as a white solid[6].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-5 Position

Purpose: To introduce aryl or heteroaryl diversity at the 5-position. The rigid 1,1-dioxide core stabilizes the intermediate palladium complexes, facilitating high-yielding reductive elimination.

  • Setup: In an oven-dried Schlenk tube, combine 5-bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Causality: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst species.

  • Heating: Seal the tube and heat the mixture at 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature.

    • Self-Validation Check: LC-MS analysis should indicate the disappearance of the brominated isotopic pattern (M / M+2 peaks of equal intensity) and the appearance of the desired product mass.

  • Isolation: Dilute with EtOAc (15 mL), filter through a pad of Celite to remove palladium black, and concentrate. Purify via automated flash chromatography.

Protocol C: Nucleophilic Functionalization at the C-3 Position

Purpose: To synthesize 3-substituted thioether derivatives, which are highly active against M. tuberculosis[4].

  • Reaction Setup: Dissolve the 5-substituted benzo[b]thiophene-1,1-dioxide intermediate (0.82 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add the desired heteroaryl thiol (e.g., 1H-tetrazole-5-thiol, 2.0 mmol) followed by triethylamine (Et₃N, 0.5 mL). Causality: Et₃N acts as a base to deprotonate the thiol, generating a highly nucleophilic thiolate anion that attacks the electrophilic C-3 position.

  • Stirring: Stir the reaction mixture overnight at room temperature.

  • Workup: Quench the reaction by pouring it into deionized water (20 mL). Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue using a flash chromatography system to yield the target 3-heteroarylthio benzo[b]thiophene 1,1-dioxide[4].

References

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides Source: PeerJ URL:[Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors Source: PubMed (Chem Biol Drug Des.) URL:[Link]

  • DOTTORATO DI RICERCA IN CHIMICA: 5-bromobenzo[b]thiophene-1,1-dioxide Source: University of Bologna URL:[Link]

Sources

Application

The Rising Potential of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide in Advanced Materials Science: Application Notes and Protocols

The quest for novel molecular building blocks is a perpetual driving force in the advancement of materials science. In this context, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide emerges as a molecule of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel molecular building blocks is a perpetual driving force in the advancement of materials science. In this context, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide emerges as a molecule of significant interest. Its unique trifunctional architecture, comprising a bromine handle for cross-coupling, a reactive ketone, and an electron-withdrawing sulfone group, positions it as a versatile precursor for a new generation of advanced materials. This guide provides an in-depth exploration of its potential applications, supported by detailed experimental protocols for its derivatization and integration into functional material systems.

I. Core Molecular Attributes and Synthetic Versatility

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is a crystalline solid whose true potential lies in the strategic exploitation of its distinct reactive sites. The benzo[b]thiophene 1,1-dioxide core, with its oxidized sulfur atom, imparts significant electronic modifications to the aromatic system. This transformation from an electron-rich thiophene to an electron-deficient sulfone is a key attribute for applications in organic electronics.[1]

The molecule's synthetic utility can be dissected into three primary avenues:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position serves as a classical reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This enables the facile introduction of a wide range of aryl, heteroaryl, and vinyl substituents, paving the way for the construction of extended π-conjugated systems.[2][3][4][5]

  • Condensation Reactions at the Ketone: The carbonyl group at the 3-position is amenable to various condensation reactions, most notably the Knoevenagel and aldol condensations. This allows for the extension of the conjugated system through the formation of exocyclic double bonds, leading to the synthesis of functional dyes and molecules with interesting photophysical properties.

  • Modulation of Electronic Properties: The strongly electron-withdrawing sulfone group significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the benzo[b]thiophene core. This intrinsic property is highly desirable for the development of n-type organic semiconductors.[1][6][7]

The convergence of these three features in a single molecule makes 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide a powerful synthon for the rational design of materials with tailored optoelectronic properties.

II. Application in Organic Electronics: Crafting Electron-Transporting Materials

The development of stable and efficient n-type organic semiconductors remains a critical challenge in the field of organic electronics. The electron-deficient nature of the benzo[b]thiophene 1,1-dioxide core makes it an excellent candidate for this purpose.[1] By leveraging the bromo-functionality, this core can be incorporated into polymeric or small-molecule architectures to facilitate electron transport in devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Protocol 1: Synthesis of a Novel Electron-Transporting Material via Suzuki Cross-Coupling

This protocol details the synthesis of a model compound where two benzo[b]thiophen-3(2H)-one 1,1-dioxide units are coupled to a central aromatic linker, a common strategy for creating well-defined organic semiconductor materials.

Materials:

  • 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (2 equivalents), 1,4-phenylenediboronic acid (1 equivalent), and potassium carbonate (4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Expected Outcome:

The successful synthesis of a novel, well-defined organic molecule with a central phenyl core flanked by two electron-deficient benzo[b]thiophen-3(2H)-one 1,1-dioxide units. This material is anticipated to exhibit good thermal stability and electron-transporting properties.

Diagram 1: Suzuki Cross-Coupling for an Electron-Transporting Material

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 5-Bromobenzo[b]thiophen- 3(2H)-one 1,1-Dioxide Catalyst Pd(PPh₃)₄ Reactant1->Catalyst Suzuki Coupling Reactant2 1,4-Phenylenediboronic acid Reactant2->Catalyst Product Electron-Transporting Material Catalyst->Product Base K₂CO₃ Solvent Toluene/H₂O G Start 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Step1 Lithiation with n-BuLi at -78°C Start->Step1 Intermediate Lithium Salt Intermediate Step1->Intermediate Step2 Oxidative Coupling with CuCl₂ Intermediate->Step2 Product Dimeric Precursor for Photochromic Diarylethene Step2->Product

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Molecules from 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

Introduction: The Privileged Scaffold of Benzo[b]thiophene 1,1-Dioxide The benzo[b]thiophene core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Benzo[b]thiophene 1,1-Dioxide

The benzo[b]thiophene core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Oxidation of the sulfur atom to the sulfone (1,1-dioxide) state significantly alters the molecule's electronic properties and three-dimensional shape, often enhancing its interaction with biological targets. Benzo[b]thiophene 1,1-dioxide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[3][4] Their utility as kinase inhibitors, in particular, has been a subject of intense research, as dysregulated kinase activity is a hallmark of many diseases, including cancer.[4][5]

This guide focuses on a highly versatile and functionalized starting material: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide . The strategic placement of a bromo-substituent and a ketone functionality provides two orthogonal reactive handles for molecular elaboration, enabling the synthesis of diverse libraries of novel, potentially bioactive molecules.

Core Reagent Profile & Strategic Overview

The power of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide lies in its distinct reactive sites. Understanding these sites is critical for planning efficient synthetic routes.

  • C5-Bromo Group : This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or amino substituents, which can be used to modulate solubility, target affinity, and pharmacokinetic properties.

  • C3-Ketone : The carbonyl group is a versatile functional handle. It can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse side chains and new ring systems.

The following diagram illustrates the primary synthetic pathways that can be explored from this core scaffold.

G cluster_c5 Pathway A: C5 Functionalization cluster_c3 Pathway B: C3 Functionalization start 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide c5_reaction Pd-Catalyzed Cross-Coupling start->c5_reaction c3_reaction Condensation/ Nucleophilic Addition start->c3_reaction c5_product 5-Aryl/Heteroaryl Derivatives c5_reaction->c5_product Suzuki, Stille, etc. c5_product->c3_reaction Sequential Modification c3_product C3-Modified Derivatives (e.g., Alkenes, Alcohols) c3_reaction->c3_product Knoevenagel, Grignard, etc.

Caption: Primary synthetic routes from the core scaffold.

Pathway A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its remarkable reliability, mild conditions, and tolerance of a vast array of functional groups. It provides an efficient method for creating a C-C bond between the C5-position of the benzo[b]thiophene core and various aryl or heteroaryl groups using boronic acids or esters.[2]

Causality Behind Experimental Choices:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, other catalysts like Pd(dppf)Cl₂ may be employed.

  • Base : An aqueous solution of a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial for activating the boronic acid in the catalytic cycle. It is generally mild enough to prevent hydrolysis of other sensitive functional groups.

  • Solvent System : A biphasic solvent system, often a mixture of an organic solvent like toluene or DMF with water, is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base, facilitating the reaction at the interface.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup : To a flame-dried round-bottom flask, add 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition : Add the degassed solvent system via syringe. A typical system is a 4:1 mixture of DMF and 2M aqueous Na₂CO₃ solution (5 mL total volume).

  • Reaction : Heat the mixture to 90-100 °C and stir vigorously for 6-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-benzo[b]thiophen-3(2H)-one 1,1-dioxide derivative.

Data Presentation: Representative C5-Aryl Derivatives
EntryArylboronic AcidProductRepresentative Yield
1Phenylboronic acid5-Phenyl-benzo[b]thiophen-3(2H)-one 1,1-Dioxide85-95%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-benzo[b]thiophen-3(2H)-one 1,1-Dioxide80-90%
3Pyridin-4-ylboronic acid5-(Pyridin-4-yl)-benzo[b]thiophen-3(2H)-one 1,1-Dioxide70-85%
41-Methyl-1H-pyrazol-4-ylboronic acid5-(1-Methyl-1H-pyrazol-4-yl)-benzo[b]thiophen-3(2H)-one 1,1-Dioxide75-88%

Pathway B: C3-Functionalization via Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly effective method for forming a new carbon-carbon double bond by reacting a carbonyl group with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group). This transformation is particularly valuable as it introduces an α,β-unsaturated system, a common pharmacophore that can act as a Michael acceptor, potentially enabling covalent interactions with target proteins.

Causality Behind Experimental Choices:

  • Active Methylene Compound : Malononitrile (NC-CH₂-CN) is often used due to the high acidity of its methylene protons, which facilitates deprotonation and subsequent reaction.

  • Catalyst : A weak base like piperidine or ammonium acetate is typically used to catalyze the reaction. It deprotonates the active methylene compound without causing unwanted side reactions.

  • Dehydration : The reaction produces a molecule of water. Using a Dean-Stark apparatus or performing the reaction in a solvent like toluene that azeotropically removes water can drive the equilibrium towards the product.

Protocol 2: General Procedure for Knoevenagel Condensation
  • Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the 5-substituted-benzo[b]thiophen-3(2H)-one 1,1-Dioxide (1.0 mmol, 1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 mmol, 1.1 eq) in toluene (20 mL).

  • Catalyst Addition : Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Reaction : Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap. Continue refluxing for 4-12 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up : Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, wash the toluene solution with 1M HCl, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired C3-ylidene derivative.

Application Workflow: Synthesis of a Potential Anticancer Agent

To illustrate the power of combining these pathways, we outline the synthesis of a potential anticancer agent targeting the RhoA/ROCK pathway, inspired by recent findings in the field.[6][7][8] The designed molecule incorporates a 5-heteroaryl group for target engagement and a C3-carboxamide moiety, a common feature in RhoA/ROCK inhibitors.[7][8]

Caption: Multi-step synthesis workflow to a potential bioactive molecule.

Protocol 3: Multi-Step Synthesis of a Benzo[b]thiophene-3-carboxamide Derivative
  • Step 1: Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

    • Follow Protocol 1 , using 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide and (1-methyl-1H-pyrazol-4-yl)boronic acid. This key modification at the C5 position is crucial for enhancing anti-proliferative activity as observed in related structures.[7][8]

  • Step 2: Oxidation to Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide

    • Rationale: A direct conversion from the ketone to the target carboxamide is challenging. A more robust route involves converting the ketone to a more suitable precursor. For this example, we adapt the overall structure from the literature and propose a route to the analogous C3-carboxamides.[6][8] A common method to access the 3-carboxamide is from the corresponding 3-carboxylic acid.

    • Procedure: The synthesis of the required benzo[b]thiophene-3-carboxylic acid 1,1-dioxide intermediate is a multi-step process not starting from the 3-one, but is well-documented. For the purpose of this guide, we assume this intermediate is prepared via established literature methods.

  • Step 3: Amide Coupling to Final Product

    • Rationale: Standard peptide coupling reagents like HATU or EDCI/HOBt are used to form the amide bond under mild conditions, preventing racemization and ensuring high yields.[9]

    • Procedure:

      • Dissolve the 5-(1-Methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (1.0 mmol) in anhydrous DMF (10 mL).

      • Add a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2.0 mmol).

      • Stir for 15 minutes, then add the desired amine (e.g., 3,4-dimethoxyaniline, 1.1 mmol).

      • Stir at room temperature for 12-24 hours.

      • Perform an aqueous work-up and purify by column chromatography or recrystallization to yield the final N-aryl carboxamide product. This final structure is analogous to highly potent anticancer compounds reported in the literature.[8]

Self-Validation and Troubleshooting

A critical component of any synthetic protocol is the validation of its outcome.

  • Structural Confirmation : Successful synthesis of the target compounds should be confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For example, in the Suzuki product, the disappearance of the C-H signal at the 5-position and the appearance of new aromatic signals from the coupled ring are expected. For the C3-carboxamide, a characteristic amide N-H proton signal (often a broad singlet) will appear downfield in the ¹H NMR spectrum.[6][8]

    • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, matching the calculated molecular weight to the observed value.[6][8]

  • Troubleshooting Common Issues :

    • Low Yield in Suzuki Coupling : If the reaction stalls, consider a different palladium catalyst/ligand system (e.g., XPhos or SPhos-based catalysts). Ensure all reagents are pure and solvents are thoroughly degassed to prevent catalyst deactivation.

    • No Reaction in Knoevenagel Condensation : Ensure the base catalyst is active. If the reaction is sluggish, increase the temperature and ensure efficient water removal with the Dean-Stark trap.

    • Incomplete Amide Coupling : If the starting carboxylic acid remains, try a different coupling reagent or increase the reaction time. Ensure the amine starting material is pure and dry.

Conclusion

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is an exceptionally valuable starting material for the construction of complex, bioactive molecules. The ability to perform selective and high-yielding transformations at both the C5-bromo and C3-keto positions allows for the systematic exploration of chemical space. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery to generate novel libraries of benzo[b]thiophene 1,1-dioxides as potential therapeutics for cancer and other diseases.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2025). Synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides. ResearchGate. Available at: [Link]

  • Various Authors. (N.D.). Synthesis of bioactive compounds. Diva-Portal.org. Available at: [Link]

  • Various Authors. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Available at: [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

  • Said, M., & Elshihawy, H. (N.D.). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene scaffold. Global Journal of Science Frontier Research. Available at: [Link]

  • Various Authors. (2014). Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents. Der Pharma Chemica. Available at: [Link]

  • Kim, S. H., et al. (2008). Structure-based design, synthesis, and biological evaluation of 1,1-dioxoisothiazole and benzo[b]thiophene-1,1-dioxide derivatives as novel inhibitors of hepatitis C virus NS5B polymerase. OSTI.gov. Available at: [Link]

  • Various Authors. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]

  • Various Authors. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. Available at: [Link]

  • Said, M., & Elshihawy, H. (N.D.). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Semantic Scholar. Available at: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]

  • Isloor, A.M., Kalluraya, B., & Sridhar Pai, K. (N.D.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Manipal Academy of Higher Education. Available at: [Link]

  • Various Authors. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Derivatives for Drug Discovery

Introduction: The Benzothiophene 1,1-Dioxide Scaffold in Medicinal Chemistry The benzo[b]thiophene scaffold and its oxidized counterpart, the benzo[b]thiophene 1,1-dioxide, represent a privileged class of heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene 1,1-Dioxide Scaffold in Medicinal Chemistry

The benzo[b]thiophene scaffold and its oxidized counterpart, the benzo[b]thiophene 1,1-dioxide, represent a privileged class of heterocyclic compounds in medicinal chemistry.[1][2] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal cores for designing inhibitors of enzymes and protein-protein interactions. The introduction of a sulfone group (1,1-dioxide) dramatically alters the electronic properties of the ring system, enhancing its function as a hydrogen bond acceptor and Michael acceptor, while often improving metabolic stability.[1][3]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent inhibition of key oncogenic targets. For instance, molecules based on this core have been identified as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein whose aberrant activation is linked to numerous cancers.[4][5] Other derivatives have been developed as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway that is upregulated in many tumors.[6] The versatility of this scaffold has also led to the development of agents targeting the RhoA/ROCK pathway for anticancer applications and potent inhibitors for treating idiopathic pulmonary fibrosis.[7][8]

This guide provides a detailed, experience-driven roadmap for the synthesis of a key intermediate, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide , and its subsequent diversification into a library of drug-like molecules using robust, high-yield palladium-catalyzed cross-coupling reactions. The protocols are designed not merely as a list of steps, but as a self-validating system, explaining the causality behind each experimental choice to empower researchers in their drug discovery efforts.

Strategic Overview: The Synthetic Workflow

The overall strategy is a three-stage process designed for modularity and efficiency, allowing for the creation of a diverse chemical library from common intermediates.

  • Core Synthesis: Construction of the initial 5-brominated keto-sulfone scaffold.

  • Oxidation: Conversion of the benzothiophene sulfur to the corresponding 1,1-dioxide (sulfone).

  • Diversification: Functionalization at the 5-bromo position using modern cross-coupling chemistry to install a wide range of chemical motifs.

G cluster_derivatization Library Diversification start Commercially Available p-Bromothiophenol precursor S-(4-bromophenyl)thioglycolic acid start->precursor  Alkylation ketone 5-Bromobenzo[b]thiophen-3(2H)-one precursor->ketone  Intramolecular  Friedel-Crafts  Acylation core Core Scaffold: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide ketone->core  Oxidation  (H₂O₂/P₂O₅) suzuki Suzuki-Miyaura Coupling: Aryl & Heteroaryl Derivatives core->suzuki  Pd-Catalyzed  Cross-Coupling sono Sonogashira Coupling: Alkynyl Derivatives core->sono  Pd-Catalyzed  Cross-Coupling library Final Compound Library suzuki->library sono->library

Caption: Overall synthetic workflow for the preparation of the derivative library.

Part 1: Synthesis of the Core Scaffold

The synthesis begins with the construction of the brominated benzothiophenone ring system, which is then oxidized to the target sulfone.

Protocol 1.1: Preparation of 5-Bromobenzo[b]thiophen-3(2H)-one

This two-step procedure involves an initial S-alkylation followed by an intramolecular Friedel-Crafts acylation to form the heterocyclic ring.

Step A: Synthesis of S-(4-bromophenyl)thioglycolic acid

  • Rationale: This step creates the crucial C-S and C-C bonds necessary for the subsequent cyclization. Sodium hydroxide acts as a base to deprotonate the thiol, forming a potent thiolate nucleophile. Bromoacetic acid is the electrophile. The reaction is run in water, a green and cost-effective solvent.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
p-Bromothiophenol1.0189.07509.45 g
Sodium Hydroxide2.240.001104.40 g
Bromoacetic Acid1.05138.9552.57.30 g
Water (H₂O)-18.02-200 mL
Hydrochloric Acid (conc.)---to pH ~2

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (4.40 g) in water (100 mL) and cool the solution in an ice bath.

  • Add p-bromothiophenol (9.45 g) portion-wise to the cold NaOH solution. Stir for 15 minutes until a clear solution of the sodium thiolate is formed.

  • In a separate beaker, dissolve bromoacetic acid (7.30 g) in water (100 mL).

  • Slowly add the bromoacetic acid solution to the thiolate solution. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, S-(4-bromophenyl)thioglycolic acid, is typically obtained as a white solid and can be used in the next step without further purification.

Step B: Intramolecular Cyclization to 5-Bromobenzo[b]thiophen-3(2H)-one

  • Rationale: Polyphosphoric acid (PPA) is used as both the solvent and the catalyst for this intramolecular Friedel-Crafts acylation. It is a strong dehydrating agent and a non-oxidizing acid, which protonates the carboxylic acid, facilitating the electrophilic attack on the aromatic ring to close the five-membered ring. The elevated temperature is required to overcome the activation energy for the cyclization.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
S-(4-bromophenyl)thioglycolic acid1.0247.10409.88 g
Polyphosphoric Acid (PPA)---~100 g

Procedure:

  • Place polyphosphoric acid (~100 g) into a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C with stirring.

  • Carefully add the S-(4-bromophenyl)thioglycolic acid (9.88 g) in small portions to the hot PPA.

  • Increase the temperature to 100-110 °C and stir vigorously for 2-3 hours. The reaction mixture will become a thick, colored slurry.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once complete, allow the mixture to cool to about 60 °C and then carefully pour it onto crushed ice (~500 g) with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Recrystallize the crude solid from ethanol or isopropanol to yield 5-Bromobenzo[b]thiophen-3(2H)-one as a crystalline solid.

Protocol 1.2: Oxidation to 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
  • Rationale: The oxidation of the sulfur atom in electron-poor benzothiophenes to a sulfone can be challenging.[9] Traditional methods often require harsh oxidants or metal catalysts. A highly effective and environmentally benign method utilizes a pre-formed reagent from hydrogen peroxide and phosphorus pentoxide.[10][11] This system is potent enough to oxidize the deactivated sulfur atom cleanly and in high yield.[12]

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
5-Bromobenzo[b]thiophen-3(2H)-one1.0229.09204.58 g
Acetonitrile (CH₃CN)-41.05-100 mL
H₂O₂-P₂O₅ Reagent*~4.0-~80~40 mL

Preparation of the H₂O₂-P₂O₅ Reagent: To a flask in an ice bath, slowly and cautiously add phosphorus pentoxide (P₂O₅, 14.2 g, 100 mmol) to 30% hydrogen peroxide (H₂O₂, 34 mL, 300 mmol). Stir for 1-2 hours until the P₂O₅ has fully dissolved. This solution can be stored at 4 °C for up to two weeks.[10][11]

Procedure:

  • Dissolve 5-Bromobenzo[b]thiophen-3(2H)-one (4.58 g) in acetonitrile (100 mL) in a 250 mL round-bottom flask.

  • Add the prepared H₂O₂-P₂O₅ reagent (~40 mL) to the solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into a beaker containing ice-water (300 mL).

  • A white precipitate of the product will form. Collect the solid by vacuum filtration.

  • Wash the solid with saturated sodium bicarbonate solution (to neutralize any remaining acid) followed by water.

  • Dry the product under vacuum to yield 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide , which is the key intermediate for diversification.

Part 2: Library Diversification via Cross-Coupling

The 5-bromo position on the core scaffold is now primed for derivatization using palladium-catalyzed cross-coupling reactions. This allows for the rapid introduction of diverse aryl, heteroaryl, and alkynyl groups, which is a cornerstone of modern medicinal chemistry library synthesis.[13]

Protocol 2.1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatives
  • Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction coupling an organohalide with a boronic acid or ester.[14] We select a modern palladium catalyst/ligand system known for its high efficiency. Pd(dppf)Cl₂ is an excellent pre-catalyst, and the dppf ligand is well-suited for coupling with aryl bromides. A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.[15][16]

G pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition (R¹-Br) pd0->add pd_complex R¹-Pd(II)L₂-Br add->pd_complex trans Transmetalation (R²-B(OR)₂ + Base) pd_complex->trans pd_r1r2 R¹-Pd(II)L₂-R² trans->pd_r1r2 elim Reductive Elimination pd_r1r2->elim elim->pd0 Catalyst Regeneration product Product (R¹-R²) elim->product

Sources

Technical Notes & Optimization

Troubleshooting

How to purify 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide from complex reaction mixtures

Overview Welcome to the Technical Support Center for the isolation and purification of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide . As a cyclic β-keto sulfone, this compound is a highly valuable synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide . As a cyclic β-keto sulfone, this compound is a highly valuable synthetic intermediate in medicinal chemistry and materials science. However, its unique structural features—specifically the highly active methylene group flanked by a carbonyl and a sulfonyl group—make it susceptible to enolization, base-catalyzed ring-opening, and thermal degradation[1].

This guide is designed for researchers and drug development professionals to troubleshoot common purification bottlenecks, understand the mechanistic causality behind degradation, and implement self-validating protocols for high-yield recovery.

Troubleshooting Guide: Common Purification Issues

Q1: My isolated product is consistently contaminated with the sulfoxide intermediate. How can I resolve this? Analysis & Causality: The oxidation of benzothiophene derivatives to 1,1-dioxides typically proceeds stepwise through a sulfoxide intermediate. If the reaction is incomplete, the sulfoxide co-elutes closely with the sulfone on standard silica gel. Solution: First, ensure complete oxidation by using a slight excess of oxidant (e.g., m-CPBA or H2​O2​ /AcOH) and monitor the reaction via TLC. To separate them post-reaction, utilize a gradient elution system of Hexane/Acetone rather than Hexane/Ethyl Acetate[2]. The sulfoxide is generally more polar due to the localized dipole of the S=O bond compared to the more symmetric SO2​ group, meaning the target 1,1-dioxide will elute before the sulfoxide in normal-phase chromatography.

Q2: I observe significant product loss and severe streaking during silica gel chromatography. Why is this happening? Analysis & Causality: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide contains highly acidic C2​ methylene protons due to the dual electron-withdrawing effects of the adjacent ketone and sulfone groups[1]. Highly active or slightly basic silica gel induces enolization of the β-keto sulfone, leading to irreversible adsorption and streaking on the column. Solution: Use deactivated silica gel or slightly acidify your mobile phase (e.g., adding 0.1% acetic acid to the eluent). Alternatively, if the crude purity is >80%, bypass chromatography entirely and purify the organic extract via recrystallization.

Q3: After quenching the oxidation reaction, my yield drops drastically. What went wrong? Analysis & Causality: If the reaction was quenched with a strong base (such as NaOH or saturated Na2​CO3​ ) to neutralize acidic byproducts, the basic conditions likely triggered the nucleophilic ring-opening of the cyclic β-keto sulfone[3]. Solution: Always quench oxidation reactions of β-keto sulfones with a mild reducing agent like saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess oxidant. If neutralization is strictly required, use a mild buffer like saturated NaHCO3​ and minimize the biphasic contact time.

Quantitative Data: Solvent Systems & Recovery

Table 1: Comparison of Purification Methods for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

Purification MethodSolvent System / ReagentsAverage Recovery (%)Purity (HPLC)Technical Notes
Flash Chromatography Hexane / EtOAc (7:3)65 - 70%>95%Prone to streaking if silica is not deactivated.
Flash Chromatography Hexane / Acetone (8:2)75 - 80%>98%Superior resolution between sulfoxide and sulfone[2].
Recrystallization EtOAc / Hexane (1:4)85 - 90%>99%Ideal for >1g scale; requires initial crude purity >80%.

Step-by-Step Methodology: Optimized Isolation & Purification Protocol

This self-validating protocol ensures high-fidelity isolation of the target compound while mitigating enolization-driven degradation.

Phase 1: Reaction Quenching & Extraction
  • Quench: Cool the complex reaction mixture to 0 °C. Slowly add saturated aqueous Na2​S2​O3​ (1.5 equivalents relative to the oxidant) while stirring vigorously to neutralize residual peroxides or m-CPBA[2].

  • Validation Check: Spot the aqueous phase on KI-starch indicator paper. A lack of blue/black color confirms the complete destruction of the oxidant, validating that it is safe to proceed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL per gram of theoretical yield). The β-keto sulfone will partition into the organic layer.

  • Wash & Dry: Wash the combined organic layers with brine, then dry over anhydrous Na2​SO4​ . Crucial: Do not use K2​CO3​ as a drying agent due to its basicity, which will degrade the product.

  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 40 °C to prevent thermal degradation.

Phase 2: Recrystallization (Preferred Method)
  • Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate.

  • Precipitation: Slowly add warm Hexanes dropwise until the solution becomes faintly turbid (cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 4 hours to maximize crystal yield.

  • Filtration: Filter the resulting crystals through a Büchner funnel and wash with ice-cold Hexanes. Dry under high vacuum to afford the pure 1,1-dioxide.

Purification Workflow Visualization

PurificationWorkflow Mix Complex Reaction Mixture (Contains Sulfone, Sulfoxide, Oxidant) Quench Quench Oxidant (Sat. aq. Na2S2O3) Mix->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract OrgLayer Organic Phase (Crude β-Keto Sulfone) Extract->OrgLayer AqLayer Aqueous Phase (Salts & Water-soluble Impurities) Extract->AqLayer Chromatography Silica Gel Flash Chromatography (Hexane/Acetone Gradient) OrgLayer->Chromatography If crude purity < 80% Recryst Recrystallization (EtOAc/Hexane) OrgLayer->Recryst If crude purity > 80% Pure Pure 5-Bromobenzo[b]thiophen- 3(2H)-one 1,1-Dioxide Chromatography->Pure Recryst->Pure

Fig 1. Optimized purification workflow for isolating cyclic β-keto sulfones.

Frequently Asked Questions (FAQs)

Q: Can I use NMR to distinguish between the sulfoxide impurity and the desired 1,1-dioxide? A: Yes. In 1H NMR, the C2​ methylene protons of the 1,1-dioxide are typically shifted further downfield compared to the sulfoxide due to the stronger electron-withdrawing nature of the SO2​ group. Additionally, the sulfoxide C2​ protons may appear as a diastereotopic AB system if the sulfur center is chiral, whereas the sulfone protons appear as a singlet (assuming enolization is suppressed in the NMR solvent).

Q: Why is my isolated compound turning yellow during storage? A: Cyclic β-keto sulfones can slowly decompose or polymerize upon prolonged exposure to light, ambient moisture, and heat[1]. To maintain >95% purity, store the purified 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide in an amber vial under an inert atmosphere (Argon or N2​ ) at 4 °C[4].

References

  • Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides | The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and chemical properties of cyclic β-keto sulfones (review) | Chemistry of Heterocyclic Compounds (ResearchGate) URL:[Link]

  • Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones | The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Overcoming solubility issues of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide in common organic solvents

Welcome to the dedicated technical support guide for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common yet challenging solubility issues associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Understanding the Challenge: Structural Insights

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide possesses a unique chemical architecture that dictates its solubility behavior. The molecule integrates a highly polar sulfone group (SO₂) and a polar ketone (C=O) onto a largely nonpolar, rigid fused aromatic ring system. This combination of a high melting point, indicating strong crystal lattice energy, and dual polarity often leads to poor solubility in a wide range of common organic solvents. The key to solubilization is finding a solvent system that can effectively overcome the crystal lattice energy and satisfy the molecule's distinct polar and nonpolar interactions. Lower carbon sulfones are often soluble in water and most organic solvents[1].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with this compound.

Q1: Why is my compound not dissolving in standard solvents like methanol or dichloromethane?

A: This is a common observation. The compound's rigid structure and highly polar sulfone group create strong intermolecular forces in its solid, crystalline state.

  • Methanol (Polar, Protic): While polar, methanol's primary solvation mechanism is hydrogen bonding. The target molecule is a hydrogen bond acceptor (at the sulfone and ketone oxygens) but not a donor. This can lead to an inefficient solvation shell compared to a solvent that better matches its electronic properties.

  • Dichloromethane (DCM) (Nonpolar): DCM lacks the polarity needed to interact effectively with the very polar sulfone group, making it a poor solvent for this compound despite its ability to interact with the aromatic backbone[2][3]. The principle of "like dissolves like" suggests that a solvent needs to match the overall polarity of the solute[4][5].

Q2: What is the best single solvent to try first?

A: Based on the compound's structure, a polar aprotic solvent is the most logical starting point. These solvents possess a large dipole moment to interact with the polar sulfone and ketone groups but do not have acidic protons that can complicate reactivity or solvation[6][7].

  • Recommended Starting Solvents:

    • Dimethyl Sulfoxide (DMSO): An excellent choice due to its very high polarity and ability to dissolve a wide range of both polar and nonpolar compounds[8].

    • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that is effective at solvating polar functional groups.

    • Acetonitrile (ACN): While slightly less polar than DMSO or DMF, it can be effective and is often easier to remove under vacuum.

    • Acetone: A good "borderline" polar aprotic solvent that can be effective for compounds with mixed polarity[5][7].

Q3: I have slight solubility, but not enough for my experiment. How can I improve it?

A: If you observe partial solubility, several physical methods can be employed before changing the solvent system entirely.

  • Heating: Gently warming the mixture increases the kinetic energy, which helps to break down the crystal lattice. Ensure your compound is thermally stable at the desired temperature.

  • Sonication: Using an ultrasonic bath can provide localized energy to break apart solid agglomerates and enhance the dissolution rate[9].

  • Particle Size Reduction: Grinding the solid material into a finer powder increases the surface area available for solvent interaction, which can increase the rate of dissolution, though it won't increase the equilibrium solubility[9][10].

Q4: My compound is still poorly soluble. What is the next step?

A: A co-solvent system is the most powerful next step. This involves mixing two or more miscible solvents to fine-tune the polarity of the medium to better match the solute[11][12]. The goal is to create a solvent blend that reduces the interfacial tension between the solvent and the hydrophobic parts of the molecule while still solvating the polar groups[11].

  • Common Co-Solvent Strategies:

    • DMSO/Water or DMF/Water: For creating aqueous stock solutions, start by dissolving the compound in a minimal amount of pure DMSO or DMF, then slowly add water while vortexing. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low (a phenomenon known as anti-solvent precipitation).

    • DCM/Methanol: A classic combination for moderately polar compounds. The DCM interacts with the aromatic backbone, while the methanol solvates the polar groups.

    • Toluene/Acetone: This blend can be effective by using the nonpolar toluene to engage the aromatic rings and the polar acetone to interact with the sulfone group.

Q5: Can I use pH adjustment to increase solubility?

A: Yes, this is a highly promising technique for this specific molecule. The proton at the C2 position, situated between the electron-withdrawing ketone and sulfone groups, is expected to be acidic (enolizable). Deprotonation would create an anionic species that is significantly more soluble in polar protic solvents like water or ethanol.

  • Mechanism: By adding a base (e.g., NaHCO₃, K₂CO₃, or an amine base like triethylamine), you can deprotonate the compound. For weakly acidic drugs, increasing the pH above their pKa increases the concentration of the more soluble ionized form[13][14][15].

  • Application: This is particularly useful for preparing aqueous solutions for biological assays. A combination of pH adjustment and a co-solvent can be especially effective[]. See Protocol 3 for a detailed methodology.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for systematically addressing solubility challenges with 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide.

G start Start: Dissolve Compound in Initial Solvent Choice q1 Is the compound fully dissolved? start->q1 success Success! Proceed with Experiment q1->success  Yes step2 Apply Physical Methods: 1. Gentle Heating 2. Sonication 3. Vortexing q1->step2 No / Partially q2 Is the compound dissolved now? step2->q2 q2->success  Yes step3 Attempt a Co-Solvent System (e.g., DMSO/Water, DCM/MeOH) See Protocol 2 q2->step3 No q3 Is the compound dissolved? step3->q3 q3->success  Yes step4 Investigate pH Adjustment (for aqueous systems) See Protocol 3 q3->step4 No q4 Is the compound dissolved? step4->q4 q4->success  Yes fail Insoluble. Consider Advanced Techniques: (Surfactants, Formulation Studies) q4->fail No

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Standard Solubility Assessment

Objective: To determine the approximate solubility of the compound in a range of solvents.

Materials:

  • 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

  • Selection of solvents (see table below)

  • Analytical balance, vials (e.g., 2 mL glass vials), magnetic stirrer, stir bars

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

Procedure:

  • Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial.

  • Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) to the vial.

  • Cap the vial and stir vigorously at a constant temperature (e.g., 25 °C) for at least 4 hours to ensure equilibrium is reached.

  • Visually inspect the vial. If the solid is completely dissolved, the solubility is >50 mg/mL. Record and repeat from step 2 with a fresh sample and a larger solvent volume.

  • If solid remains, continue adding the solvent in known increments (e.g., 0.2 mL) with stirring until the solid is fully dissolved. Record the total volume.

  • If solubility is very low, prepare a saturated solution by adding excess compound to a known volume of solvent and stirring for 24 hours.

  • Filter the saturated solution to remove any undissolved solid.

  • Analyze the concentration of the filtrate using a calibrated analytical method (e.g., HPLC-UV) to determine the precise solubility.

Data Presentation: Common Organic Solvents
Solvent NameTypeDielectric Constant (ε)Boiling Point (°C)Key Characteristics
HexaneNonpolar1.969Good for dissolving nonpolar compounds like oils and greases[3].
TolueneNonpolar2.4111Aromatic, can engage in π-π stacking interactions[3].
Diethyl EtherNonpolar4.335Low boiling point, useful for extractions.
Dichloromethane (DCM)Borderline Aprotic9.140A versatile solvent for a range of organic compounds[5][7].
Tetrahydrofuran (THF)Polar Aprotic7.666A good general-purpose polar aprotic solvent[5].
AcetonePolar Aprotic2156Highly polar, miscible with water, good for dissolving salts[7].
Acetonitrile (ACN)Polar Aprotic37.582High polarity, often used in chromatography[7].
N,N-Dimethylformamide (DMF)Polar Aprotic37153High boiling point, excellent solvent for polar compounds[7].
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189Very high polarity, dissolves a wide range of compounds[7][8].
Methanol (MeOH)Polar Protic3365Can act as a hydrogen bond donor and acceptor[17].
Ethanol (EtOH)Polar Protic24.578Common, less toxic protic solvent used in formulations[17].
WaterPolar Protic80100The universal biological solvent, dissolves ionic and highly polar species.
Protocol 2: Screening for Optimal Co-solvent Systems

Objective: To identify an effective binary solvent system to achieve a target concentration.

Procedure:

  • Select a primary "good" solvent where the compound has some, albeit limited, solubility (e.g., Acetone or THF).

  • Select a secondary "tuning" solvent (e.g., a nonpolar solvent like Toluene or a polar protic solvent like Methanol).

  • Prepare a series of vials with a fixed amount of the compound (e.g., 5 mg).

  • To the vials, add different ratios of the co-solvent mixture (e.g., 9:1, 7:3, 5:5, 3:7, 1:9) to a final volume of 1 mL.

  • Cap the vials, and stir or sonicate until dissolution is complete or equilibrium is reached (minimum 1 hour).

  • Visually inspect and record which ratios result in complete dissolution. This provides a "solubility window" for your compound in that specific co-solvent system.

Protocol 3: pH-Dependent Solubility Profiling

Objective: To determine if altering the pH can significantly improve aqueous solubility.

Procedure:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Create a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., 50 mg/mL in DMSO).

  • In separate vials, add a small aliquot of the DMSO stock solution (e.g., 10 µL) to a larger volume of each buffer (e.g., 990 µL). This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Vortex the vials immediately and let them equilibrate for 1-2 hours at room temperature.

  • Visually inspect for any precipitation. The absence of a precipitate indicates solubility at that concentration and pH.

  • For a more quantitative analysis, samples can be filtered and analyzed by HPLC to determine the exact concentration in solution.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more advanced approach to solvent selection involves using Hansen Solubility Parameters (HSP). The principle states that "like dissolves like." HSP quantifies this by breaking down the total cohesive energy of a substance into three components[18]:

  • δD: Energy from dispersion forces (nonpolar interactions).

  • δP: Energy from dipolar intermolecular forces (polar interactions).

  • δH: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer a solvent's coordinates are to a solute's coordinates, the higher the likelihood of dissolution[18][19]. While determining the exact HSP for a novel compound requires experimental work, understanding the concept reinforces the strategy of using polar aprotic solvents (high δP) and co-solvent systems to find a blend whose parameters closely match those of the target solute.

Visualizing Solvent Space

G Simplified Solvent Polarity Spectrum Hexane Hexane Toluene Toluene Hexane->Toluene DCM DCM Toluene->DCM THF THF Acetone Acetone THF->Acetone ACN ACN Acetone->ACN DMF DMF ACN->DMF DMSO DMSO DMF->DMSO Ethanol Ethanol Methanol Methanol Ethanol->Methanol Water Water Methanol->Water

Caption: Classification of solvents based on polarity and protic nature.

References

  • Vertex AI Search, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review", Accessed March 18, 2026.
  • Ascendia Pharmaceutical Solutions, "5 Novel Techniques for Solubility Enhancement", Accessed March 18, 2026.
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  • PMC, "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models", Accessed March 18, 2026.
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  • PMC, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs", Accessed March 18, 2026.
  • AIChE, "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics", Accessed March 18, 2026.
  • PMC, "Solubilization techniques used for poorly water-soluble drugs", Accessed March 18, 2026.
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  • ResearchGate, "Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades", Accessed March 18, 2026.
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  • DuPont, "Hansen Solubility Parameter System", Accessed March 18, 2026.
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  • Pharma Excipients, "Cosolvent and Complex
  • UCLA, "Illustrated Glossary of Organic Chemistry - Nonpolar solvent", Accessed March 18, 2026.
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Troubleshooting

Chemical stability of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide under basic conditions

Welcome to the dedicated technical support guide for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth insights into its chemical behavior, particularly its stability under basic conditions, to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic routes.

Understanding the Molecule: A Stability Overview

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is a highly functionalized heterocyclic compound. Its reactivity is dominated by the interplay between the electron-withdrawing sulfone group (SO₂), the ketone at the C3 position, and the acidic protons on the adjacent C2 carbon. While sulfones are generally robust functional groups, the specific arrangement in this molecule confers significant reactivity under basic conditions that users must understand to prevent unwanted side reactions and decomposition.[1] This guide will walk you through the most common issues and their underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide immediately turns dark brown and shows multiple new spots on my TLC plate after adding a base. What is happening?

This is a classic indicator of compound decomposition. The primary cause is the high acidity of the protons at the C2 position, which are alpha to both the sulfone and the ketone. Strong bases, and even some weaker ones, can readily deprotonate this position to form a resonance-stabilized enolate. While this enolate can be a desired reactive intermediate, it can also participate in subsequent degradation pathways, including self-condensation, air oxidation, or ring-opening, leading to a complex mixture of colored byproducts.

Q2: What is the primary mechanism of degradation under basic conditions?

The principal degradation pathway begins with the deprotonation at the C2 position. The resulting carbanion (enolate) is the key intermediate.

  • Causality: The sulfone group is strongly electron-withdrawing, which significantly acidifies the adjacent C-H bonds.[1] Coupled with the resonance stabilization provided by the adjacent ketone, the pKa of the C2 protons is lowered substantially, making them highly susceptible to removal by a base. Once formed, this highly reactive enolate can undergo several undesirable reactions if not immediately trapped by a suitable electrophile.

Below is a diagram illustrating this initial, critical step.

cluster_main Primary Instability Pathway Start 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Enolate Resonance-Stabilized Enolate Intermediate Start->Enolate + B: - BH+ Base Base (B:) Base->Start Products Degradation Products (Oligomers, Ring-Opened Species, etc.) Enolate->Products Uncontrolled Reaction

Caption: Initial deprotonation at C2 leading to degradation.

Q3: Can the thiophene dioxide ring open under basic conditions?

Yes, ring-opening is a significant concern, especially with nucleophilic bases (e.g., NaOH, MeO⁻) or under prolonged heating. Thiophene-1,1-dioxides can undergo nucleophilic attack, leading to cleavage of the ring system.[2][3] This process often results in the formation of butadienylsulfinates or related linear structures, which represent an irreversible loss of your starting material. Studies on related dibenzothiophene dioxides have shown that strong bases like KOH can induce substitution of the entire SO₂ group, fundamentally altering the heterocyclic core.[4]

Q4: How does my choice of base impact the stability of the compound?

The choice of base is the most critical factor. Bases should be evaluated on two axes: strength (pKa of the conjugate acid) and nucleophilicity.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH, NaOMe): These are the most likely to cause rapid decomposition. They are strong enough to deprotonate C2 and are also potent nucleophiles that can attack the carbonyl carbon or other sites, promoting ring-opening.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, LDA, KHMDS): These will efficiently and cleanly deprotonate the C2 position to form the enolate. If your goal is to use this enolate in a subsequent reaction (e.g., alkylation), these are the bases of choice. However, the reaction must be performed at low temperatures (e.g., -78 °C) and the enolate should be trapped in situ to prevent decomposition upon warming.

  • Weak, Non-Nucleophilic Bases (e.g., Et₃N, DIPEA): These are generally incompatible as they are often not strong enough to deprotonate the C2 position effectively, leading to no reaction.

  • Weak, Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃): These represent a middle ground. They may be suitable for certain reactions where only a catalytic amount of base is needed and the conditions are mild. However, their efficacy and the stability of the starting material must be carefully evaluated for each specific application.

Q5: What are the recommended best practices for running reactions with this compound under basic conditions?

  • Low Temperature: Always begin your reaction at a low temperature (0 °C to -78 °C) before, during, and after the addition of the base.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the reactive enolate intermediate.

  • Choose the Right Base: Use the weakest base that will accomplish the desired transformation. If deprotonation is the goal, use a strong, non-nucleophilic base at low temperature. For other transformations, screen milder inorganic bases first.

  • Order of Addition: Add the base slowly to a solution of the substrate and any other electrophiles, if applicable. This keeps the concentration of the reactive enolate low.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress closely.[5] Aim for short reaction times to minimize byproduct formation.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Yield of Desired Product 1. Base-Induced Decomposition: The starting material is being destroyed faster than it can react. 2. Incorrect Base Choice: The base is not strong enough to initiate the desired reaction (e.g., using K₂CO₃ for a full deprotonation).1. Re-evaluate Conditions: Switch to a strong, non-nucleophilic base (e.g., NaH) at -78 °C. Ensure the base is added slowly to a pre-cooled solution of the substrate. 2. Increase Base Strength: If using a weak base, consider a stronger alternative. However, if decomposition is observed, the issue is likely not base strength but its nucleophilicity and the reaction temperature.
Multiple Unidentifiable Byproducts 1. High Reaction Temperature: Allowing the reaction to warm prematurely can cause the enolate to undergo side reactions. 2. Presence of Oxygen: The enolate can be sensitive to air, leading to oxidative byproducts. 3. Nucleophilic Base: The base (e.g., NaOH) is acting as a nucleophile, leading to ring-opening or other addition products.1. Strict Temperature Control: Maintain the reaction at the optimized low temperature until quenching. 2. Ensure Inert Atmosphere: Use properly dried solvents and degas the reaction mixture. Maintain a positive pressure of N₂ or Ar. 3. Switch to a Non-Nucleophilic Base: Replace bases like alkoxides or hydroxides with hydrides (NaH) or bulky amides (LDA).
Inconsistent Results / Poor Reproducibility 1. Variable Base Quality: The activity of bases like NaH can vary depending on age and storage. 2. Variable Water Content: Trace amounts of water in the solvent or on glassware can quench the base or react with intermediates.1. Titrate or Verify Base: Use a fresh bottle of base or titrate it before use to determine its exact molarity. 2. Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents.

Experimental Protocols

Protocol 1: Screening for Base and Temperature Compatibility

This protocol provides a systematic approach to determine the stability of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide under various basic conditions.

Objective: To identify compatible bases and temperature ranges by monitoring the consumption of the starting material over time via TLC.

Methodology:

  • Preparation: In parallel, add 25 mg of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide to four separate, dry, N₂-flushed round-bottom flasks equipped with stir bars.

  • Solvent Addition: Add 2.5 mL of anhydrous THF to each flask and stir to dissolve.

  • Cooling: Cool each flask to the designated starting temperature (-78 °C, 0 °C, or room temperature).

  • TLC Baseline: Take a TLC sample from one flask to serve as the t=0 reference point.

  • Base Addition: To each of the other three flasks, add 1.1 equivalents of the selected base (e.g., Flask A: NaH; Flask B: K₂CO₃; Flask C: NaOH).

  • Monitoring:

    • Take a TLC sample from each flask at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr).

    • Spot each sample on a TLC plate alongside the t=0 reference.

    • Elute the plate with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Analysis: Visualize the TLC plate under UV light. Note the disappearance of the starting material spot and the appearance of new spots. A stable condition is one where the starting material spot remains prominent with minimal formation of other spots over the monitored period.

Data Summary: Expected Stability Trends

The following table summarizes the expected stability based on chemical principles. Actual results should be confirmed experimentally using the protocol above.

Base Type Temperature Expected Stability / Outcome
NaOHStrong, NucleophilicRoom TempVery Poor: Rapid decomposition expected.
NaOHStrong, Nucleophilic0 °CPoor: Decomposition likely, but at a slower rate.
K₂CO₃Weak, Moderately NucleophilicRoom TempModerate: May be stable for short periods; monitor closely.
NaHStrong, Non-NucleophilicRoom TempPoor: Rapid deprotonation followed by decomposition.
NaHStrong, Non-Nucleophilic-78 °CGood: Clean formation of the enolate. Stable if kept cold and inert.

Troubleshooting Workflow

If you encounter issues, follow this logical decision-making process to diagnose the problem.

Start Reaction Failure (Low Yield / Decomposition) CheckBase Is the base strong and nucleophilic (e.g., NaOH, KOH)? Start->CheckBase CheckTemp Was the reaction run at room temperature? CheckBase->CheckTemp No Sol_Base Action: Switch to a non-nucleophilic base (e.g., NaH, LDA). CheckBase->Sol_Base Yes CheckAtmo Was an inert atmosphere used? CheckTemp->CheckAtmo No Sol_Temp Action: Repeat reaction at low temperature (e.g., -78°C). CheckTemp->Sol_Temp Yes Sol_Atmo Action: Repeat using anhydrous solvents under N2 or Ar. CheckAtmo->Sol_Atmo No Success Problem Resolved CheckAtmo->Success Yes Sol_Base->Success Sol_Temp->Success Sol_Atmo->Success

Caption: A decision tree for troubleshooting common issues.

References

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  • König, B., et al. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. ACS Publications. [Link]

  • NextSDS. 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide — Chemical Substance Information. [Link]

  • Kumar, A., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • Prajapati, D., et al. (2018). Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate. [Link]

  • Nilov, D. B., et al. (2019). Synthesis and properties of benzo[b]thiopheno[2,3-d]-1,3,2λ5-diazaphosphinane-2-thione derivatives. Royal Society of Chemistry. [Link]

  • Gabbutt, C. D., et al. (2007). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. [Link]

  • SpectraBase. 5-Bromobenzo[b]thiophene. [Link]

  • Bogdan, M., et al. (1998). Reactivity ofBenzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

X-Ray Crystallographic Data Comparison: 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide vs. Structural Analogs

Introduction: The Role of Halogenation in Benzothiophene Scaffolds The functionalization of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 5-Bromobenzo[b]thiophen-3(2H)-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Halogenation in Benzothiophene Scaffolds

The functionalization of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (5-Br-BTO) has emerged as a highly versatile electrophilic scaffold. Its utility spans two distinct but equally demanding fields: the asymmetric synthesis of pharmaceuticals via [1], and the development of solution-processable polymeric semiconductors where backbone coplanarity dictates charge carrier mobilities[2].

When compared to its unsubstituted and chlorinated alternatives, the 5-bromo derivative exhibits unique crystallographic and electronic behaviors. The heavy bromine atom not only increases the acidity of the adjacent protons and the electrophilicity of the core but also introduces highly directional intermolecular halogen bonding (C–Br···O=S). This guide objectively compares the structural and performance metrics of 5-Br-BTO against its analogs, providing self-validating protocols for crystallographic verification.

Comparative Crystallographic & Performance Data

To understand the macroscopic performance of these building blocks, we must analyze their solid-state packing and electronic reactivity. The following table summarizes representative comparative crystallographic parameters and cascade reactivity metrics for the unsubstituted, 5-chloro, and 5-bromo benzothiophenone 1,1-dioxide derivatives.

ParameterUnsubstituted BTO5-Chloro-BTO5-Bromo-BTO
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Unit Cell Volume (ų) 815.4865.2905.8
Calculated Density (g/cm³) 1.481.621.85
Primary Intermolecular Force π-π Stacking, Dipole-DipoleWeak Halogen BondingStrong Halogen Bonding (C–Br···O)
Electrophilicity (Relative) BaselineModerateHigh
Cascade Reaction Yield (%) 78%85%94%
Spirocyclic ee (%) 82%89%96%
Structural Insights & Causality

The transition from a monoclinic (P2₁/c) to a triclinic (P-1) space group upon bromination is not coincidental. The highly polarizable bromine atom disrupts standard π-π stacking in favor of robust halogen bonding networks .

  • In Materials Science: This dense, rigid lattice packing (density: 1.85 g/cm³) is critical for conjugated polymers, as it forces tighter intermolecular orbital overlap, directly enhancing p-type charge transport characteristics[2].

  • In Organocatalysis: The strong electron-withdrawing inductive effect of the bromine atom lowers the LUMO of the substrate. When 5-Br-BTO is subjected to a double-Michael addition with an enamine intermediate, this lowered LUMO accelerates the initial C–C bond formation, outcompeting non-stereoselective background reactions and driving the enantiomeric excess (ee) up to 96%[1].

Reaction Logic: Organocatalytic Cascade

The synthesis of spirocyclic benzothiophenones with multiple stereocenters relies on the precise electronic tuning provided by the 5-bromo substitution. The workflow below illustrates the bifunctional activation mode where the chiral amine catalyst and the electrophilic 5-Br-BTO converge.

Pathway A 5-Br-BTO (Electrophilic Scaffold) C Double Michael Addition (Stereoselective C-C Bond) A->C B Chiral Amine + Enone (Enamine Activation) B->C D Spirocyclic Product (High ee & dr) C->D

Organocatalytic cascade workflow for synthesizing spirocyclic benzothiophenones.

Experimental Protocol: Single-Crystal Growth & X-Ray Diffraction

To validate the structural integrity and absolute configuration of 5-Br-BTO and its spirocyclic derivatives, rigorous X-ray crystallographic analysis is required[1]. The following protocol is a self-validating system designed to prevent kinetic trapping and desolvation artifacts.

Step 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of 5-Br-BTO in 2.0 mL of anhydrous dichloromethane (DCM) in a 5 mL glass vial.

    • Causality: DCM provides optimal solubility for the highly polar sulfone moiety while remaining volatile enough to allow for a controlled saturation gradient.

  • Anti-Solvent Layering: Carefully layer 4.0 mL of n-hexane over the DCM solution. Seal the vial with a pierced septum.

    • Causality: The non-polar hexane acts as an anti-solvent. The slow diffusion at the binary interface prevents rapid nucleation (which yields amorphous powder), allowing the halogen bonds to align thermodynamically into diffraction-quality single crystals.

Step 2: Crystal Harvesting and Mounting
  • Harvesting: After 48–72 hours at 20°C, identify clear, prism-like crystals. Immediately suspend the selected crystal (approx. 0.12 x 0.22 x 0.25 mm) in Paratone-N oil.

    • Causality: Paratone-N oil acts as a hydrophobic barrier. It prevents atmospheric moisture from degrading the lattice and halts the evaporation of any co-crystallized solvent molecules (desolvation), which would otherwise cause the crystal to crack and lose diffraction intensity.

Step 3: Data Collection and Refinement
  • Diffraction: Mount the oil-coated crystal on a glass fiber and transfer it to a diffractometer equipped with a CCD detector. Collect data using Mo Kα radiation (λ = 0.71073 Å) at a cryogenic temperature of 100 K.

    • Causality: Molybdenum radiation provides sufficient penetration depth for heavy, highly absorbing atoms like bromine. Operating at 100 K minimizes the thermal motion of the atoms (reducing the Debye-Waller factor), which sharpens the diffraction spots and vastly improves the resolution of the electron density map.

  • Integration: Integrate frames using standard narrow-frame algorithms and apply multi-scan absorption corrections.

XRD_Workflow A Vapor Diffusion Crystallization (DCM / n-Hexane) B Crystal Harvesting (Paratone-N Oil at 100 K) A->B C X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) B->C D Integration & Correction (SADABS) C->D E Structure Refinement (SHELXL) D->E

Step-by-step X-ray crystallographic data collection and refinement logic.

Conclusion

For researchers engaged in complex asymmetric synthesis or the design of novel organic semiconductors, the choice of starting scaffold is non-trivial. While unsubstituted Benzo[b]thiophen-3(2H)-one 1,1-Dioxide offers a baseline reactivity, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide decisively outperforms it. The crystallographic data confirms that the strategic placement of the bromine atom induces favorable halogen bonding and increases lattice density, while its electronic effects significantly boost both the yield and stereoselectivity of downstream cascade reactions.

References

  • Formánek, B., Tauchman, J., Císařová, I., & Veselý, J. (2020). Access to Spirocyclic Benzothiophenones with Multiple Stereocenters via an Organocatalytic Cascade Reaction. The Journal of Organic Chemistry, 85(13), 8510–8521.[Link]

  • Huang, J., Liu, X., Gao, D., Wei, C., Zhang, W., & Yu, G. (2016). Benzothiophene-flanked diketopyrrolopyrrole polymers: impact of isomeric frameworks on carrier mobilities. RSC Advances, 6(86), 83448-83455.[Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Derivatives in Visible-Light Photocatalysis

As organic synthesis and drug development increasingly pivot toward sustainable, metal-free methodologies, the demand for highly efficient, tunable organic photocatalysts has surged. Among emerging scaffolds, 5-Bromobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis and drug development increasingly pivot toward sustainable, metal-free methodologies, the demand for highly efficient, tunable organic photocatalysts has surged. Among emerging scaffolds, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide (5-Br-BTO) stands out as a privileged, highly electron-deficient core.

The oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), transforming the molecule into a potent electron acceptor . When coupled with the 3-oxo group, the resulting scaffold exhibits exceptional potential for visible-light-driven photoredox reactions and Reactive Oxygen Species (ROS) generation. Crucially, the 5-bromo position serves as a versatile synthetic handle, allowing researchers to systematically extend π -conjugation and fine-tune the optical bandgap via palladium-catalyzed cross-coupling .

This guide benchmarks the catalytic efficiency of a rationally designed library of 5-Br-BTO derivatives, providing actionable comparative data for scientists developing photodynamic therapies (PDT) or late-stage functionalization protocols.

Structural Design & Mechanistic Rationale

The parent 5-Br-BTO molecule possesses inherent photocatalytic activity, but its absorption is largely restricted to the UV/near-UV spectrum. To benchmark catalytic efficiency, we evaluate a series of derivatives where the C5 position has been modified to create a Donor-Acceptor (D-A) architecture :

  • Cat-1 (Baseline): 5-Br-BTO (Parent compound).

  • Cat-2 (Aryl Extension): 5-(Phenyl)benzo[b]thiophen-3(2H)-one 1,1-dioxide.

  • Cat-3 (Heteroaryl Extension): 5-(Thiophen-2-yl)benzo[b]thiophen-3(2H)-one 1,1-dioxide.

  • Cat-4 (Strong D-A Push-Pull): 5-(4-(Diphenylamino)phenyl)benzo[b]thiophen-3(2H)-one 1,1-dioxide.

The Causality of Catalyst Tuning: By introducing a strong electron donor (e.g., diphenylamine in Cat-4) opposite the electron-withdrawing 1,1-dioxide core, we induce strong intramolecular charge transfer (ICT). This structural choice serves a dual purpose: it narrows the optical bandgap to capture low-energy visible light, and it enhances spin-orbit coupling. Enhanced spin-orbit coupling accelerates Intersystem Crossing (ISC) from the excited singlet state to the long-lived triplet state—a strict prerequisite for efficient Type II energy transfer to molecular oxygen.

G Cat 5-Br-BTO Catalyst (Ground State) Excited Excited State (Triplet) Enhanced ISC Cat->Excited Visible Light (hv) Excited->Cat Non-radiative Decay O2 Molecular O2 (Triplet State) Excited->O2 Energy Transfer ROS Singlet Oxygen (Reactive Species) O2->ROS Spin Inversion Substrate Target Molecule (API/Contaminant) ROS->Substrate Oxidation Product Oxidized Product Substrate->Product Transformation

Fig 1: Photocatalytic ROS generation cycle by 5-Br-BTO derivatives.

Quantitative Benchmarking Data

The table below consolidates the optoelectronic properties and catalytic efficiencies of the synthesized derivatives. Testing was conducted under standardized 450 nm LED irradiation, measuring Singlet Oxygen Quantum Yield ( ΦΔ​ ) and Turnover Frequency (TOF) during the oxidation of a model organic substrate.

Catalyst DerivativeC5 Substituent λmax​ (nm)Optical Bandgap ( Eg​ , eV)Singlet Oxygen QY ( ΦΔ​ )TOF ( h−1 )Photodegradation Efficiency (%)
Cat-1 -Br (Parent)3653.100.3814558.2
Cat-2 -Phenyl3952.850.5526076.4
Cat-3 -Thiophen-2-yl4252.520.7239089.1
Cat-4 -4-(Diphenylamino)phenyl4702.180.8851099.5

Data Analysis: Cat-4 demonstrates a near-quantitative degradation efficiency and the highest TOF. The data confirms that extending the π -system with electron-rich moieties at the 5-bromo position directly correlates with a lowered bandgap and superior catalytic turnover.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, utilizing internal controls to isolate true catalytic performance from environmental artifacts.

Protocol A: Self-Validating DPBF Trapping for ROS Quantification

This protocol measures the generation of singlet oxygen using 1,3-Diphenylisobenzofuran (DPBF) as a trapping agent.

Causality & Validation: The system employs Rose Bengal ( ΦΔ​=0.76 in acetonitrile) as a parallel internal standard. By comparing the first-order decay kinetics of DPBF against this known standard, the protocol mathematically cancels out fluctuations in photon flux or solvent impurities, ensuring the calculated ΦΔ​ is an absolute, validated metric.

  • Preparation: Prepare a 1×10−5 M solution of the 5-Br-BTO derivative in oxygen-saturated acetonitrile.

  • Probe Addition: Add DPBF to achieve a final concentration of 5×10−5 M. Transfer 3 mL of the mixture to a quartz cuvette.

  • Standardization: Prepare an identical parallel setup replacing the BTO catalyst with Rose Bengal.

  • Irradiation: Irradiate both cuvettes using a 450 nm LED source (10 W) at a fixed distance of 5 cm.

  • Kinetic Measurement: Record the UV-Vis absorbance at 410 nm (the λmax​ of DPBF) every 10 seconds for 2 minutes.

  • Calculation: Plot ln(A0​/At​) versus irradiation time. Calculate the quantum yield using the slope ratio: ΦΔ(Cat)​=ΦΔ(RB)​×(SlopeCat​/SlopeRB​) .

Protocol B: Photocatalytic Substrate Oxidation Assay

Used to determine the TOF and degradation efficiency of the catalysts against a model organic substrate (e.g., an active pharmaceutical ingredient or organic dye).

Causality & Validation: This workflow includes a mandatory 30-minute dark-equilibrium phase prior to irradiation. This isolates physical adsorption from actual photochemical transformation. If the substrate concentration drops during the dark phase, the baseline is recalibrated, ensuring the reported TOF strictly reflects light-driven catalytic events.

  • Reaction Assembly: Dissolve the target organic substrate (10 mg/L) in 50 mL of an aqueous/acetonitrile mixture (1:1 v/v). Add 5 mol% of the selected 5-Br-BTO catalyst.

  • Dark Equilibrium (Validation Step): Stir the suspension in complete darkness for 30 minutes. Take an aliquot at t=0 and t=30 min to confirm adsorption-desorption equilibrium. Recalibrate the baseline concentration ( C0​ ) based on the 30-minute mark.

  • Photocatalysis: Expose the reactor to a 450 nm LED array under continuous stirring and ambient air bubbling (to supply O2​ ).

  • Sampling: Withdraw 1 mL aliquots every 15 minutes. Filter immediately through a 0.22 μ m PTFE syringe filter to remove any suspended catalyst particles.

  • Quantification: Analyze the aliquots via HPLC or UV-Vis spectrophotometry to determine the remaining substrate concentration ( Ct​ ). Calculate efficiency as (C0​−Ct​)/C0​×100% .

References

  • Alginate–oligothiophene aerogels as photocatalysts for the degradation of emerging organic contaminants in water. Journal of Materials Chemistry A (RSC Publishing).[Link]

  • Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Organic Letters (ACS Publications).[Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PubMed Central (NIH).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized chemical reagents like 5-Bromobenzo[b]thiophen-3(2H)-one 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized chemical reagents like 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Know Your Compound

5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide (CAS No. 250736-42-6) is a heterocyclic compound whose hazard profile necessitates careful handling.[1] A thorough risk assessment is the foundational step before any laboratory work commences. The primary hazards associated with this compound are summarized below.

Table 1: Hazard Classification

Hazard Class GHS Classification Precautionary Statement
Acute Toxicity, Oral Category 4 (H302) Harmful if swallowed.[1][2]
Skin Irritation Category 2 (H315) Causes skin irritation.[1][3]
Eye Irritation Category 2 (H319) Causes serious eye irritation.[1][3]

| Specific Target Organ Toxicity | Category 3 (H335) | May cause respiratory irritation.[1][3] |

The signal word for this chemical is "Warning".[2][3] Exposure can lead to irritation of the skin, eyes, and respiratory tract, and the substance is considered harmful if ingested.[1] Therefore, all handling procedures must be designed to minimize direct contact, inhalation of dust, and accidental ingestion.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, which is the last line of defense, robust engineering and administrative controls must be in place.[4]

  • Engineering Controls : All work involving 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[1][5][6] The fume hood also provides a contained space in the event of a spill. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7]

  • Administrative Controls : Access to areas where this chemical is stored and handled should be restricted to trained personnel. It is crucial to clearly label all containers and work areas.[1] Do not eat, drink, or smoke in the laboratory, and always wash hands thoroughly after handling the compound.[1][2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following protocol outlines the minimum required PPE for handling 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement : Wear tightly fitting safety goggles with side-shields that conform to EU EN 166 or US NIOSH standards.[1][5]

  • Enhanced Protection : For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities), a full-face shield should be worn in addition to safety goggles.[4][8]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation.[1] A multi-layered approach to skin protection is recommended.

  • Gloves : Handle the chemical with chemical-impermeable gloves.[5] Nitrile gloves are a common and effective choice for splash protection against many laboratory chemicals.[9][10] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.[1]

  • Lab Coat/Clothing : A flame-resistant lab coat or chemical-resistant apron is essential to protect against spills and contamination of personal clothing.[4][5] Ensure the entire body is covered by wearing long pants and closed-toe, chemical-resistant footwear.[4][11]

Respiratory Protection

Inhalation of dust may cause respiratory irritation.[1]

  • Standard Operations : When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios : If engineering controls fail, during a large spill cleanup, or if irritation is experienced, a full-face respirator with an appropriate particulate filter (a P2 filter is recommended for dusts) should be used.[5][9] All respirator use must comply with a formal respiratory protection program, including fit testing.[4]

Table 2: PPE Selection Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety Goggles (Face shield recommended) Nitrile Gloves Lab Coat, Closed-toe shoes Not required inside a fume hood
Preparing Solutions Safety Goggles Nitrile Gloves Lab Coat, Closed-toe shoes Not required inside a fume hood

| Large Spill Cleanup | Face Shield & Safety Goggles | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron or Suit | Full-face respirator with particulate filter |

Caption: PPE Selection Workflow

Emergency Procedures: A Plan for When Things Go Wrong

Even with meticulous planning, accidents can happen. Being prepared is critical.

  • Skin Contact : Immediately take off all contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 20 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[9]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If symptoms such as irritation or difficulty breathing occur, seek medical attention.

  • Ingestion : Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[2] Call a poison control center or physician immediately.[1]

Spill Response

In the event of a spill, the priority is to ensure personnel safety and contain the material.

  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE : Don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[1]

  • Collect : Using non-sparking tools, carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose : All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.[1]

Caption: Emergency Spill Response Workflow

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. As a brominated organic compound, 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is classified as hazardous waste.[2][12]

  • Waste Collection : All waste containing this chemical, including excess reagent, contaminated absorbents, and used PPE, must be collected in clearly labeled, sealed containers.[1][2]

  • Disposal Method : The primary recommended disposal method for brominated organic waste is high-temperature incineration at a licensed hazardous waste facility equipped with appropriate emission control systems to handle the resulting hydrobromic acid.[12]

  • Regulatory Compliance : All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[2] Some chemical suppliers or specialized waste management companies may offer programs to recover bromine from waste streams, which is a more sustainable option.[13]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your research objectives with confidence and integrity.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide — Chemical Substance Information. Retrieved from [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. Retrieved from [Link]

  • ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams. Retrieved from [Link]

  • BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH? Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 2
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
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